molecular formula C10H10ClNO2 B13144429 Methyl 6-chloro-2-cyclopropylnicotinate

Methyl 6-chloro-2-cyclopropylnicotinate

Cat. No.: B13144429
M. Wt: 211.64 g/mol
InChI Key: ALZIOYZDLNQQDI-UHFFFAOYSA-N
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Description

Methyl 6-chloro-2-cyclopropylnicotinate is a chemical compound that belongs to the class of nicotinates It is characterized by the presence of a methyl ester group, a chlorine atom at the 6th position, and a cyclopropyl group attached to the nicotinic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-chloro-2-cyclopropylnicotinate typically involves the esterification of 6-chloronicotinic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion to the ester. The general reaction scheme is as follows:

    Esterification: 6-chloronicotinic acid is reacted with methanol in the presence of a strong acid such as sulfuric acid or hydrochloric acid. The reaction mixture is heated under reflux for several hours to yield this compound.

    Purification: The crude product is purified by recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-chloro-2-cyclopropylnicotinate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 6th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding N-oxides.

    Reduction Reactions: Reduction of the ester group can yield the corresponding alcohol.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide, ammonia, or thiourea can be used under mild conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

    Substitution: Products include various substituted nicotinates depending on the nucleophile used.

    Oxidation: N-oxides of this compound.

    Reduction: The corresponding alcohol derivative.

Scientific Research Applications

Methyl 6-chloro-2-cyclopropylnicotinate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 6-chloro-2-cyclopropylnicotinate involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to nicotinic acetylcholine receptors, leading to modulation of neurotransmitter release. Additionally, it may influence various signaling pathways involved in inflammation and microbial growth.

Comparison with Similar Compounds

Methyl 6-chloro-2-cyclopropylnicotinate can be compared with other nicotinates such as Methyl nicotinate and Ethyl nicotinate. While all these compounds share a common nicotinic acid core, the presence of different substituents (chlorine, cyclopropyl, methyl, ethyl) imparts unique properties to each compound. This compound is unique due to its combined chlorine and cyclopropyl groups, which may enhance its biological activity and specificity.

List of Similar Compounds

  • Methyl nicotinate
  • Ethyl nicotinate
  • 6-Chloronicotinic acid
  • Cyclopropylnicotinic acid

Properties

Molecular Formula

C10H10ClNO2

Molecular Weight

211.64 g/mol

IUPAC Name

methyl 6-chloro-2-cyclopropylpyridine-3-carboxylate

InChI

InChI=1S/C10H10ClNO2/c1-14-10(13)7-4-5-8(11)12-9(7)6-2-3-6/h4-6H,2-3H2,1H3

InChI Key

ALZIOYZDLNQQDI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(N=C(C=C1)Cl)C2CC2

Origin of Product

United States

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